![molecular formula C21H22O4 B1254369 (3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)
(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-O-methylphaseollinisoflavan is a methoxyisoflavan that is the 2'-O-methyl derivative of (-)-phaseollinisoflavan. It has a role as a plant metabolite. It is a member of hydroxyisoflavans and a methoxyisoflavan. It derives from a (-)-phaseollinisoflavan.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Benzopyran derivatives, including compounds similar to "(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol", have been synthesized and structurally analyzed to determine their configurations and potential biological activities. For example, Yang et al. (2020) explored benzopyran derivatives from a mangrove endophytic fungus, highlighting their moderate inhibitory effects on LPS-induced NO production in cells, indicating potential anti-inflammatory properties Yang et al., 2020. Similarly, Henry and Jacobs (2001) developed a synthetic route for benzopyran compounds, underscoring the importance of these molecules in chemical research Henry & Jacobs, 2001.
Biological Activities and Applications
The investigation into benzopyran derivatives extends beyond chemical synthesis to their biological implications. Research has identified various biological activities associated with these compounds, including their roles as lipid peroxidation inhibitors, nitric oxide scavengers, and potential antitumoral agents. For instance, Yenes et al. (2004) studied the in vitro biotransformation of a benzopyran compound, revealing its potent lipid peroxidation inhibition and nitric oxide scavenging, pointing towards its application in antitumoral therapy Yenes et al., 2004.
Antimicrobial and Cytotoxic Effects
Benzopyran derivatives have also been evaluated for their antimicrobial and cytotoxic effects. Zheng et al. (2016) and Kiem et al. (2005) reported on compounds exhibiting potent inhibitory activity against various bacteria and significant cytotoxic effects against human cancer cell lines, suggesting the therapeutic potential of benzopyran derivatives in treating infections and cancer Zheng et al., 2016; Kiem et al., 2005.
properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3R)-3-(5-methoxy-2,2-dimethylchromen-6-yl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-18(25-21)7-6-16(20(17)23-3)14-10-13-4-5-15(22)11-19(13)24-12-14/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1 |
InChI Key |
CSEWDTXNCZLZIW-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C3CC4=C(C=C(C=C4)O)OC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



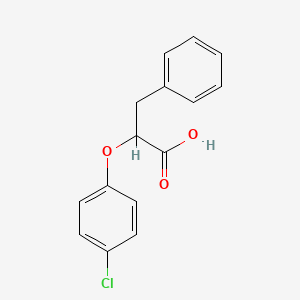
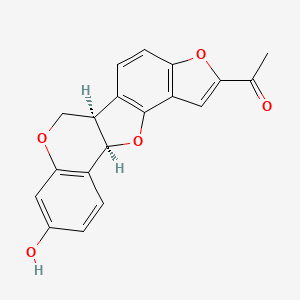
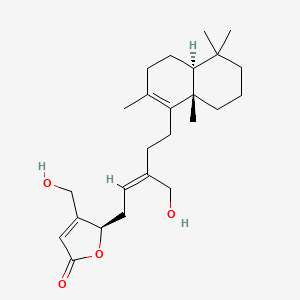

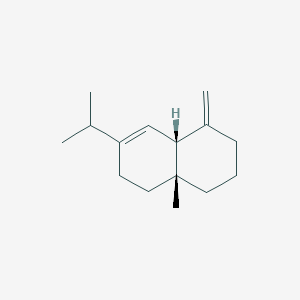

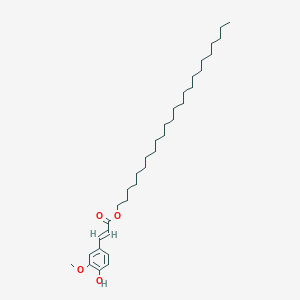
![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
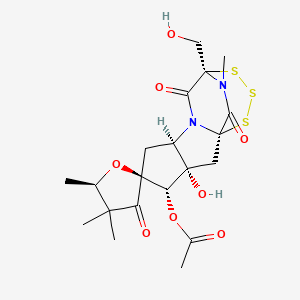
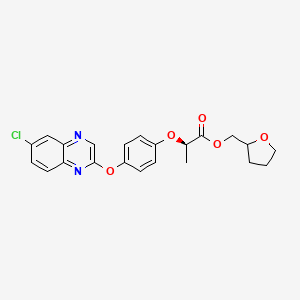
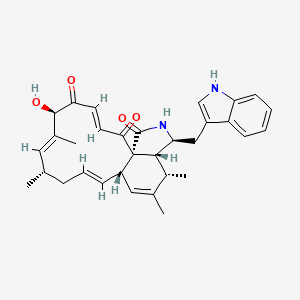
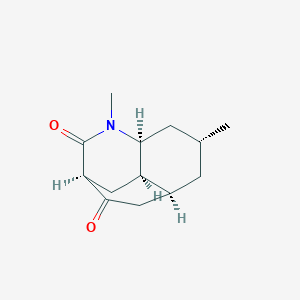
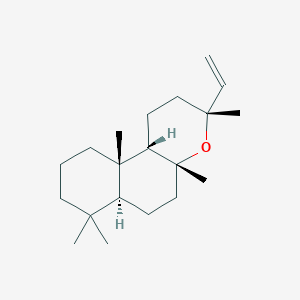
![(3Z)-3-[(3-phenoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B1254308.png)